molecular formula C10H20N2OSi B8735474 trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane

trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane

Cat. No.: B8735474
M. Wt: 212.36 g/mol
InChI Key: ZDODKXPJSHZDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane is a compound that features a silane group bonded to an imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which are known for their diverse chemical and biological properties . The presence of the silane group in this compound makes it particularly interesting for various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane typically involves the reaction of 5-methylimidazole with a suitable silane reagent under controlled conditions. One common method is the reaction of 5-methylimidazole with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Typically occurs under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted imidazole derivatives.

    Oxidation and Reduction Reactions: Different oxidation states of the imidazole ring.

    Hydrolysis: Silanols and other hydrolyzed products.

Scientific Research Applications

Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane involves its interaction with molecular targets through the imidazole ring and the silane group. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The silane group can undergo hydrolysis, leading to the formation of reactive intermediates that can interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-[2-[(2-phenylimidazol-1-yl)methoxy]ethyl]silane
  • Trimethyl-[2-[(5-propylimidazol-1-yl)methoxy]ethyl]silane
  • Trimethyl-[2-[(5-methylbenzimidazol-1-yl)methoxy]ethyl]silane

Uniqueness

Trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane is unique due to the presence of the 5-methylimidazole moiety, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C10H20N2OSi/c1-10-7-11-8-12(10)9-13-5-6-14(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

ZDODKXPJSHZDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methylimidazole (2.70 g, 33.0 mmol) in 10 mL of acetonitrile at 0° C. was added triethylamine (NEt3) (4.00 g, 39.6 mmol) and acetyl chloride (2.80 g, 36.3 mmol). The mixture was allowed to attain RT then filtered to remove the ppt and the filtrate was concentrated to give 1-(4-methyl-imidazol-1-yl)-ethanone, which was used without further purification in the next step. To a solution of 1-(4-methyl-imidazol-1-yl)-ethanone (4.10 g, 33.0 mmol) in 15 mL acetonitrile was added SEM-Cl (5.80 g, 35.0 mmol) and the solution was stirred at 25° C. for 10 h. The solvents were removed by evaporation and to the residue was added 100 mL of 2.5 M NaOH and the mixture was stirred at 25° C. for 1 h. The reaction mixture was then extracted with ether (3×100 mL), dried over Na2SO4 and concentrated. The title compound was purified by chromatography on silica gel eluting with 75% EtOAc/hexanes to give 4.30 g (61%) of a colorless oil: Mass spectrum (ESI, m/z): Calcd. for C10H20N2O4Si, 213.1 (M+H), found 213.1.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.